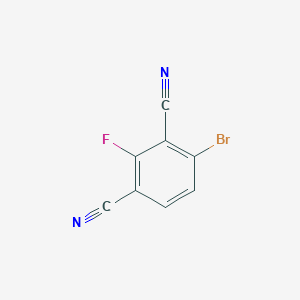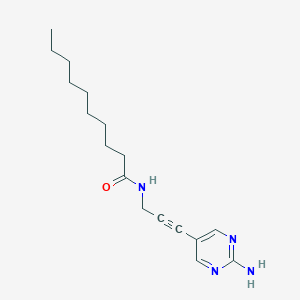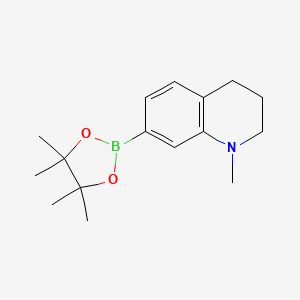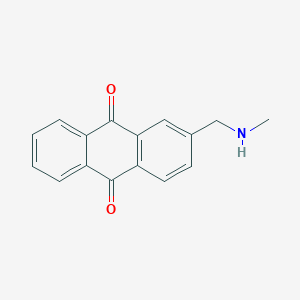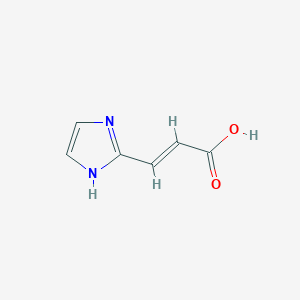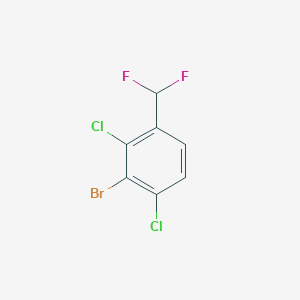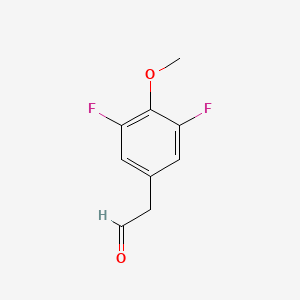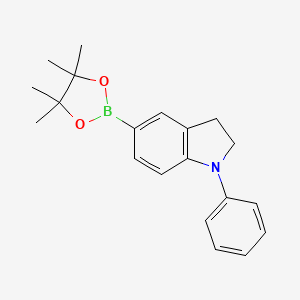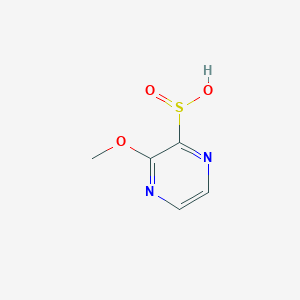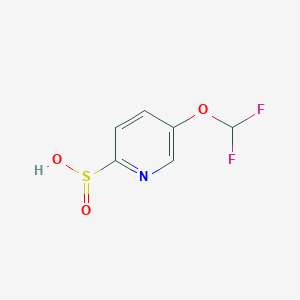
5-(Difluoromethoxy)pyridine-2-sulfinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Difluoromethoxy)pyridine-2-sulfinic acid is a chemical compound that features a pyridine ring substituted with a difluoromethoxy group at the 5-position and a sulfinic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethoxy)pyridine-2-sulfinic acid typically involves the introduction of the difluoromethoxy group and the sulfinic acid group onto the pyridine ring. One common method involves the etherification of a pyridine derivative followed by sulfonation. For example, starting with a pyridine derivative, the difluoromethoxy group can be introduced using a difluoromethylating agent under suitable conditions. The sulfinic acid group can then be introduced through sulfonation reactions using reagents such as sulfur dioxide or sulfinic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize optimized reaction conditions, including temperature, pressure, and the use of catalysts, to achieve high purity and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethoxy)pyridine-2-sulfinic acid can undergo various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The sulfinic acid group can be reduced to a thiol group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfonic acids, thiols, and substituted pyridine derivatives, depending on the specific reaction and conditions used .
Scientific Research Applications
5-(Difluoromethoxy)pyridine-2-sulfinic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-(Difluoromethoxy)pyridine-2-sulfinic acid involves its interaction with molecular targets through its functional groups. The sulfinic acid group can act as a nucleophile or electrophile, participating in various chemical reactions. The difluoromethoxy group can influence the compound’s reactivity and stability, making it a valuable moiety in chemical and biological studies .
Comparison with Similar Compounds
Similar Compounds
5-(Difluoromethoxy)pyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfinic acid group.
5-(Difluoromethoxy)pyridine-2-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfinic acid group.
Uniqueness
5-(Difluoromethoxy)pyridine-2-sulfinic acid is unique due to the presence of both the difluoromethoxy and sulfinic acid groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C6H5F2NO3S |
|---|---|
Molecular Weight |
209.17 g/mol |
IUPAC Name |
5-(difluoromethoxy)pyridine-2-sulfinic acid |
InChI |
InChI=1S/C6H5F2NO3S/c7-6(8)12-4-1-2-5(9-3-4)13(10)11/h1-3,6H,(H,10,11) |
InChI Key |
NPWOMJHWGLOZSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1OC(F)F)S(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-Methyl-thieno[2,3-d]pyrimidin-4-yl)-[2-(tetrahydro-furan-3-yloxy)-phenyl]-amine](/img/structure/B12961207.png)
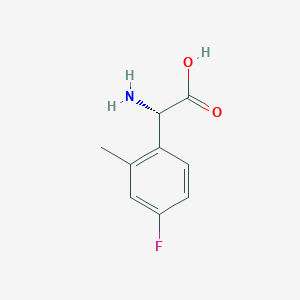
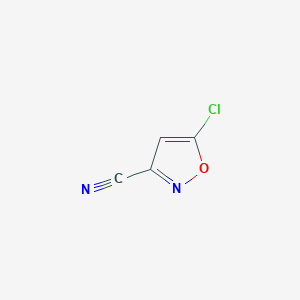
![tert-Butyl rel-(3R,3aR,6aR)-3-aminohexahydro-5H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B12961215.png)
